molecular formula C11H10N2O4S B3071312 4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1009550-36-0

4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Cat. No.: B3071312
CAS No.: 1009550-36-0
M. Wt: 266.28 g/mol
InChI Key: HGVOGVKWWMNDCA-UHFFFAOYSA-N
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Description

4-((3-Methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a thiazolidine-2,4-dione (TZD) derivative featuring a benzoic acid moiety linked via an amino group to the heterocyclic core. This compound is part of a broader class of TZD-based molecules studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antidiabetic activities .

Properties

IUPAC Name

4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-4-2-6(3-5-7)10(15)16/h2-5,8,12H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVOGVKWWMNDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The amino group bridging the thiazolidine and benzoic acid moieties participates in nucleophilic substitution reactions. For example:

  • Reaction with alkyl halides : Under basic conditions (e.g., K₂CO₃/DMF), the amino group reacts with chloroacetyl derivatives to form N-alkylated products (Table 1) .

  • Acylation : Treatment with acyl chlorides or anhydrides yields amide derivatives, as demonstrated in the synthesis of hypoglycemic agents .

Table 1: Representative Substitution Reactions

ReactantProductConditionsYield (%)Source
Chloroacetyl chlorideN-Chloroacetamide derivativeK₂CO₃, DMF, RT75–85
Benzoyl chlorideN-Benzamide derivativePyridine, reflux68

Esterification of the Carboxylic Acid Group

The benzoic acid group undergoes esterification with alcohols under acid catalysis (e.g., H₂SO₄ or HCl):

R OH+4 3 methyl 2 4 dioxothiazolidin 5 yl amino benzoic acidH+R O CO C H NH thiazolidinedione+H O\text{R OH}+\text{4 3 methyl 2 4 dioxothiazolidin 5 yl amino benzoic acid}\xrightarrow{\text{H}^+}\text{R O CO C H NH thiazolidinedione}+\text{H O}

This reaction is critical for improving lipid solubility in prodrug design.

Cyclization Reactions

The thiazolidine-2,4-dione ring facilitates cyclization with electrophilic reagents:

  • Formation of fused heterocycles : Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions yields benzylidene derivatives via Knoevenagel condensation .

  • Coordination complexes : The carbonyl and amino groups act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺), forming complexes with potential antioxidant activity .

Redox Activity

The thiazolidinedione ring exhibits redox behavior:

  • Radical scavenging : The compound demonstrates DPPH radical scavenging activity, with IC₅₀ values correlating with electron-donating substituents (Table 2) .

  • Oxidation : The sulfur atom in the thiazolidine ring oxidizes to sulfoxide/sulfone derivatives under strong oxidizing agents (e.g., H₂O₂) .

Table 2: Antioxidant Activity of Analogous Thiazolidinediones

CompoundIC₅₀ (μM)ΔE (eV)NotesSource
Methoxy-substituted12.35.839Higher ICT, lower band gap
Benzylidene derivative18.76.177Greater hardness, lower reactivity

Biological Interactions

Though not a direct reaction, the compound interacts with biological targets:

  • Enzyme inhibition : Thiazolidinediones inhibit enzymes like Mur ligases in bacterial cell wall synthesis and PDE9 in neurological disorders .

  • Receptor binding : The benzoic acid moiety enhances binding to peroxisome proliferator-activated receptors (PPAR-γ) in antidiabetic applications .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazolidine Derivatives

Compound Name Core Structure Substituents/Linkers Key Modifications Reference
4-((3-Methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid Thiazolidine-2,4-dione Benzoic acid via amino linkage; 3-methyl Direct amino linkage, methyl group
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)benzoic acid Thiazolidine-2,4-dione Benzoic acid via methylidene linkage Knoevenagel condensation product
4-({4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl}amino)benzoic acid Thiazolidine-2,4-dione Benzoyl-amino linker Extended conjugation via benzoyl
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid Thiazolidine-2,4-dione Phenoxy-acetic acid substituent Ether linkage, acetic acid tail
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone (β-lactam) Chloro, nitroaryl substituents Azetidinone core instead of TZD

Key Observations :

  • Core Heterocycle: Unlike azetidinone-based compounds (e.g., SS1 in ), the TZD core offers a conjugated dione system, which may enhance electron-withdrawing effects and influence biological activity.

Key Observations :

  • The target compound is synthesized via condensation reactions under reflux with catalysts like ZnCl₂, contrasting with Knoevenagel (acidic conditions) or carbodiimide-mediated coupling (e.g., ).
  • Azetidinone derivatives require β-lactam formation via cyclization, which is more complex than TZD syntheses .

Biological Activity

4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, also known as a thiazolidinedione derivative, has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential antidiabetic effects. This compound's unique structure contributes to its pharmacological properties, making it a subject of various studies in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Property Details
IUPAC Name 4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
Molecular Formula C11H10N2O4S
Molecular Weight 266.27 g/mol
CAS Number 1009550-36-0

The biological activity of this compound is primarily mediated through the stimulation of the PPARγ receptor, which plays a crucial role in glucose metabolism and lipid homeostasis. This mechanism is significant for its potential application in treating type 2 diabetes and related metabolic disorders .

Antimicrobial Activity

Research indicates that thiazolidinedione derivatives exhibit notable antimicrobial properties. In particular, studies have demonstrated that this compound shows effectiveness against various bacterial and fungal strains. For instance:

  • Fungal Activity : The compound has been tested against Candida albicans and Aspergillus species, showing minimum inhibitory concentrations (MICs) ranging from 0.125 to 32 mg/L depending on the specific strain and structural modifications .

Antioxidant Properties

Thiazolidinediones are known for their antioxidant capabilities, which help mitigate oxidative stress in cells. The ability of this compound to scavenge free radicals contributes to its potential therapeutic applications in preventing cellular damage associated with chronic diseases .

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antifungal Evaluation : A systematic study evaluated various thiazolidinedione derivatives for their antifungal activity against yeast and filamentous fungi. The results indicated that certain substitutions on the thiazolidinedione scaffold enhanced antifungal efficacy .
  • In Vivo Studies : In animal models, compounds similar to this compound have shown promise in reducing blood glucose levels and improving insulin sensitivity, suggesting potential applications in diabetes management .

Case Study 1: Antifungal Efficacy

A study documented the antifungal activity of various thiazolidinediones against clinical isolates of Candida species. The derivative exhibited significant activity against C. albicans with an MIC of 0.125 mg/L, highlighting its potential as a therapeutic agent for fungal infections .

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing oxidative stress markers in diabetic rats treated with this compound, significant reductions in malondialdehyde levels were observed alongside increased glutathione levels, indicating enhanced antioxidant capacity .

Comparison with Similar Compounds

A comparative analysis with other thiazolidinedione derivatives reveals unique aspects of this compound:

Compound Biological Activity
Pioglitazone Antidiabetic
5-(3,4-dimethoxy)benzylidene-2,4-thiazolidinedione Antimicrobial
4-(3-methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid Antifungal & Antioxidant

Q & A

Q. How can research on this compound align with evidence-based inquiry principles to ensure reproducibility?

  • Methodological Answer : Link experiments to theoretical frameworks (e.g., Hammett substituent constants for electronic effects). Document all protocols in detail (e.g., reaction times, equipment calibration) and deposit raw data in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
Reactant of Route 2
4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

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